molecular formula C14H12N2O2 B14713969 Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- CAS No. 14632-40-7

Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)-

Cat. No.: B14713969
CAS No.: 14632-40-7
M. Wt: 240.26 g/mol
InChI Key: UQMNNWIMPWPBPZ-UHFFFAOYSA-N
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Description

Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)-: is an organic compound with the molecular formula C14H12N2O2 and a molecular weight of 240.2573 . This compound is characterized by the presence of a benzenamine core substituted with a methyl group at the 2-position, a nitro group at the 4-position, and a phenylmethylene group attached to the nitrogen atom.

Preparation Methods

The synthesis of Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- typically involves the reaction of 2-methyl-4-nitroaniline with benzaldehyde under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- can be compared with other similar compounds, such as:

Conclusion

Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate for the synthesis of a wide range of organic compounds.

Properties

CAS No.

14632-40-7

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)-1-phenylmethanimine

InChI

InChI=1S/C14H12N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

UQMNNWIMPWPBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=CC=C2

Origin of Product

United States

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